lanthane(3+) ; (Z)-4-oxopent-2-én-2-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

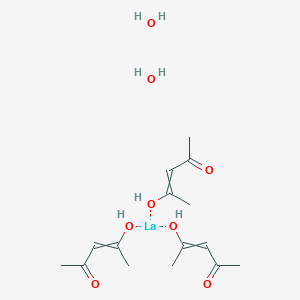

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate is a coordination compound involving lanthanum, a rare-earth element, and a ligand derived from 4-oxopent-2-enoic acid Lanthanum is known for its unique properties, including its ability to form stable complexes with various ligands

Applications De Recherche Scientifique

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate has several scientific research applications:

Mécanisme D'action

Target of Action

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate, a lanthanum-based compound, primarily targets the cells controlling skeletal remodeling . It has the potential to treat bone resorption disorders such as osteoporosis by eliciting a bone-building response . Additionally, it has been shown to trigger systemic endocytosis in plants, suggesting a role in plant growth and development .

Mode of Action

The compound interacts with its targets by forming insoluble complexes that pass through the gastrointestinal (GI) tract unabsorbed . This interaction reduces the absorption of dietary phosphate, thereby lowering serum phosphate levels . In plants, lanthanum(3+);(Z)-4-oxopent-2-en-2-olate triggers systemic endocytosis from leaves to roots .

Biochemical Pathways

The compound affects the biochemical pathways related to bone remodeling and phosphate absorption . It also impacts the accumulation of mineral elements and the development of roots in plants . In DNA structures, it can mediate B-to-Z transition, which is sensitive to the sequence and structure of the DNA .

Pharmacokinetics

The oral bioavailability of lanthanum is low, with the small absorbed fraction being excreted predominantly in bile . Less than 2% is eliminated by the kidneys . Plasma exposure and pharmacokinetics have been shown to be similar in healthy human volunteers and patients with chronic kidney disease . With almost complete plasma protein binding, free lanthanum concentrations in patients at steady state are less than 3 pg/mL .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in serum phosphate in patients with end-stage renal disease . In plants, it induces systemic endocytosis, impacting the accumulation of mineral elements and root development . In DNA structures, it can induce a B-to-Z transition .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, in plants, the effects of lanthanum(3+);(Z)-4-oxopent-2-en-2-olate can be influenced by the presence of other elements in the environment . In the human body, factors such as the presence of other medications can affect the compound’s absorption and efficacy .

Analyse Biochimique

Biochemical Properties

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate has been shown to interact with DNA structures, inducing a B-to-Z transition in self-assembled Y-shaped branched DNA structures . This transition is sensitive to the sequence and structure of the DNA, suggesting that Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate may interact with specific enzymes, proteins, and other biomolecules in a sequence-dependent manner .

Cellular Effects

It has been observed that the compound can induce conformational changes in DNA structures, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate involves its interaction with DNA structures. It has been suggested that the compound binds to the major and minor grooves of DNA, stabilizing the Z-conformation . This could potentially lead to changes in gene expression and other cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lanthanum(III) acetylacetonate hydrate typically involves the reaction of lanthanum salts, such as lanthanum nitrate or lanthanum chloride, with the ligand precursor under controlled conditions. One common method is to dissolve lanthanum nitrate hexahydrate in water and then add the ligand precursor, 4-oxopent-2-enoic acid, under stirring. The reaction mixture is then heated to promote the formation of the coordination complex. The product is usually isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of Lanthanum(III) acetylacetonate hydrate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form lanthanum oxide and other oxidation products.

Reduction: Reduction reactions can convert the compound to lower oxidation states or other reduced forms.

Substitution: The ligand in the coordination complex can be substituted with other ligands under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by adjusting the pH and temperature of the reaction mixture

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lanthanum oxide, while reduction may produce lanthanum hydride or other reduced species. Substitution reactions can result in the formation of new coordination complexes with different ligands .

Comparaison Avec Des Composés Similaires

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate can be compared with other similar compounds, such as:

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate: Similar in structure but with different ligands.

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate: Another lanthanum coordination complex with distinct properties.

Lanthanum(3+);(Z)-4-oxopent-2-en-2-olate: A related compound with different oxidation states or coordination environments

Activité Biologique

Lanthanum(III) acetylacetonate hydrate (La(acac)₃·xH₂O) is a lanthanide complex that has garnered attention for its biological activity, particularly in the context of its potential applications in medicine and environmental science. This article provides a comprehensive overview of its biological properties, including toxicity, interactions with biological systems, and its role in various biochemical processes.

- Molecular Formula : La(C₅H₇O₂)₃·xH₂O

- Molecular Weight : 436.24 g/mol

- CAS Number : 64424-12-0

- Appearance : White to off-white powder

Toxicity and Safety

Lanthanum(III) acetylacetonate hydrate is classified as a hazardous substance. Acute health effects from accidental ingestion can include severe gastrointestinal distress, neurological symptoms, and potential fatality at high doses. Specifically, animal studies indicate that ingestion of less than 150 grams may be lethal . The compound is also irritating to the eyes, skin, and respiratory system, highlighting the need for caution during handling.

- Catalytic Activity : La(acac)₃ is often utilized as a catalyst in various chemical reactions. Its ability to facilitate oxidation reactions makes it relevant in organic synthesis and potentially in metabolic processes within biological systems .

- Metal Ion Interaction : Lanthanides like lanthanum can interact with biological molecules, influencing enzyme activities and potentially altering metabolic pathways. The presence of lanthanum ions can affect the bioavailability of essential nutrients and trace elements in organisms .

- Neurotoxic Effects : High concentrations of lanthanum have been associated with neurotoxic effects, including impaired motor functions and coordination in animal models. This toxicity is thought to arise from disruption of calcium homeostasis and interference with neurotransmitter systems .

1. Environmental Impact on Aquatic Life

Research has shown that lanthanum compounds can be harmful to aquatic organisms. A study indicated that lanthanum's bioaccumulation factors decreased across the series from lanthanum to lutetium, suggesting varying degrees of toxicity based on lanthanide species . This research underscores the importance of monitoring lanthanum levels in aquatic environments to prevent ecological damage.

2. Therapeutic Applications

While primarily known for its catalytic properties, there is emerging interest in the therapeutic potential of lanthanides. A study explored the use of lanthanum compounds in targeted drug delivery systems due to their ability to form stable complexes with various biomolecules . However, further research is necessary to fully understand the implications and safety of such applications.

Table 1: Summary of Biological Effects

Table 2: Comparative Toxicity Data

| Compound | LD50 (mg/kg) | Observations |

|---|---|---|

| Lanthanum(III) acetylacetonate hydrate | <150 (oral) | Severe gastrointestinal effects; neurotoxicity |

| 2,4-Pentanedione | Varies | Irritation; potential neurotoxic effects |

Propriétés

Numéro CAS |

64424-12-0 |

|---|---|

Formule moléculaire |

C15H21LaO6 |

Poids moléculaire |

436.23 g/mol |

Nom IUPAC |

lanthanum(3+);4-oxopent-2-en-2-olate |

InChI |

InChI=1S/3C5H8O2.La/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |

Clé InChI |

HDIBUQNJDKISLA-UHFFFAOYSA-K |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[La+3] |

SMILES canonique |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[La+3] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.